4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with formyl derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-tert-Butyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1H-imidazole: Another heterocyclic compound with a similar structure but different ring system.
4-tert-Butyl-1H-1,2,3-triazole: Similar triazole compound with different substitution pattern.
4-tert-Butyl-4H-1,2,4-triazole-5-carbaldehyde: Similar compound with the aldehyde group at a different position.
Uniqueness
4-tert-Butyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in various applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-tert-butyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)10-5-8-9-6(10)4-11/h4-5H,1-3H3 |
InChI Key |
BIROTPDXFNHTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NN=C1C=O |
Origin of Product |
United States |
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